- Preparation of heteroaryl compounds for treating Huntington's disease, World Intellectual Property Organization, , ,
Cas no 932372-99-1 (2-Bromo-5-iodophenol)
2-Bromo-5-iodophenol structure
Product Name:2-Bromo-5-iodophenol
CAS No:932372-99-1
MF:C6H4BrIO
MW:298.903833389282
MDL:MFCD09907878
CID:796912
PubChem ID:46835330
Update Time:2024-10-26
2-Bromo-5-iodophenol Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-5-iodophenol
- VRITXTVQJJMQIT-UHFFFAOYSA-N
- TRA0045236
- MB08154
- SY020343
- AB1007858
- X0173
- ST24040159
- 2-Bromo-5-iodophenol (ACI)
- O10683
- DB-027868
- 932372-99-1
- DTXSID40676369
- 2-bromo-5-iodo-phenol
- AS-813/43501595
- SCHEMBL1106939
- CS-0041106
- MFCD09907878
- AKOS015856267
-
- MDL: MFCD09907878
- Inchi: 1S/C6H4BrIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
- InChI Key: VRITXTVQJJMQIT-UHFFFAOYSA-N
- SMILES: BrC1C(O)=CC(I)=CC=1
Computed Properties
- Exact Mass: 297.84900
- Monoisotopic Mass: 297.849
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 2.9
Experimental Properties
- Density: 2.37
- Boiling Point: 285.054℃ at 760 mmHg
- Flash Point: 126.197 °C
- Refractive Index: 1.7
- PSA: 20.23000
- LogP: 2.75930
2-Bromo-5-iodophenol Customs Data
- HS CODE:2908199090
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
2-Bromo-5-iodophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 219115-250mg |
2-Bromo-5-iodophenol |
932372-99-1 | 95% | 250mg |
£51.00 | 2022-02-28 | |
| Fluorochem | 219115-10g |
2-Bromo-5-iodophenol |
932372-99-1 | 95% | 10g |
£508.00 | 2022-02-28 | |
| TRC | B625385-50mg |
2-Bromo-5-iodophenol |
932372-99-1 | 50mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B625385-100mg |
2-Bromo-5-iodophenol |
932372-99-1 | 100mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B625385-500mg |
2-Bromo-5-iodophenol |
932372-99-1 | 500mg |
$ 275.00 | 2022-06-01 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0906-1 G |
2-bromo-5-iodophenol |
932372-99-1 | 97% | 1g |
¥ 1,544.00 | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AM499-5g |
2-Bromo-5-iodophenol |
932372-99-1 | 97% | 5g |
4134CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AM499-250mg |
2-Bromo-5-iodophenol |
932372-99-1 | 97% | 250mg |
437CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AM499-1g |
2-Bromo-5-iodophenol |
932372-99-1 | 97% | 1g |
740.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AM499-100mg |
2-Bromo-5-iodophenol |
932372-99-1 | 97% | 100mg |
206CNY | 2021-05-08 |
2-Bromo-5-iodophenol Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 30 min, -10 °C; 1 h, 0 °C; 16 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Reference
- 3-sulfonyloxyaryl(mesityl)iodonium triflates as 1,2-benzdiyne precursors with activation via ortho-deprotonative elimination strategy, Nature Communications, 2023, 14(1),
Production Method 3
Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
- Nanopatterning by Molecular Polygons, Journal of the American Chemical Society, 2011, 133(29), 11062-11065
Production Method 4
Reaction Conditions
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 5 - 10 °C
1.2 Reagents: Sulfuric acid , Copper sulfate ; 80 °C
1.2 Reagents: Sulfuric acid , Copper sulfate ; 80 °C
Reference
- Industrial preparation method of 2-bromo-5-iodophenol from o-nitroaniline, China, , ,
Production Method 5
Reaction Conditions
Reference
- Preparation of sulfonamide derivatives as PGD2 receptor antagonists, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -10 °C; 17 h, -10 °C → rt
1.2 Reagents: Methanol ; rt; 10 min, rt
1.2 Reagents: Methanol ; rt; 10 min, rt
Reference
- Preparation of heterocyclic nitrogen compounds as NLRP3 inhibitors and antiinflammatory agents, China, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 30 min, < 0 °C; 1 h, 0 °C; 16 h, rt
Reference
- Preparation of heterocyclic and heteroaryl compounds for treating Huntington's disease, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 30 min, cooled; 1 h, cooled; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled; 1 h, rt
Reference
- Method for producing N-phenyl-N'-phenylsulfonylpiperazine derivative, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 16 h, 0 °C → rt
Reference
- Preparation of trifluoromethyl alcohols as modulators of RORγt, United States, , ,
Production Method 10
Reaction Conditions
Reference
- Preparation of heterocyclic substituted 1,3,4-thiadiazole and pyridazine compounds and methods of using the same, World Intellectual Property Organization, , ,
Production Method 11
Reaction Conditions
Reference
- Preparation of heteroaryl compounds for treating Huntington's disease, World Intellectual Property Organization, , ,
2-Bromo-5-iodophenol Raw materials
2-Bromo-5-iodophenol Preparation Products
2-Bromo-5-iodophenol Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:932372-99-1)2-Bromo-5-iodophenol
Order Number:A10983
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:23
Price ($):227.0/906.0
Email:sales@amadischem.com
2-Bromo-5-iodophenol Related Literature
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
932372-99-1 (2-Bromo-5-iodophenol) Related Products
- 216306-47-7(1,4-Benzenediol, 2-bromo-5-iodo-)
- 89466-01-3(Phenol, 2-bromo-4,6-diiodo-)
- 133430-98-5(2-Bromo-4-iodophenol)
- 755027-18-0(1-bromo-4-iodo-2-methoxybenzene)
- 2040-86-0(2-Bromo-6-iodophenol)
- 182056-39-9(2-Bromo-4-iodoanisole)
- 570391-20-7(3-Bromo-5-iodophenol)
- 202865-84-7(4-bromo-3-iodoPhenol)
- 53872-06-3(PHENOL, 2,4-DIBROMO-6-IODO-)
- 863870-88-6(2-Bromo-3-iodophenol)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:932372-99-1)2-Bromo-5-iodophenol
Purity:99%/99%
Quantity:25g/100g
Price ($):227.0/906.0